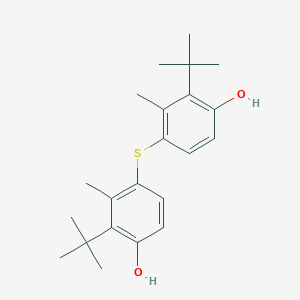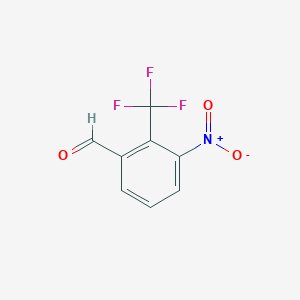
Isopropyl diaminophosphorylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl diaminophosphorylcarbamate is a chemical compound with the molecular formula C4H12N3O3P. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl diaminophosphorylcarbamate typically involves the reaction of isopropylamine with diaminophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Preparation of Isopropylamine Solution: Isopropylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Diaminophosphoryl Chloride: Diaminophosphoryl chloride is slowly added to the isopropylamine solution while maintaining a low temperature to control the reaction rate.
Reaction Monitoring: The reaction mixture is stirred and monitored using techniques such as NMR or HPLC to ensure complete conversion.
Purification: The resulting product is purified using methods like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves:
Bulk Handling of Reactants: Large quantities of isopropylamine and diaminophosphoryl chloride are handled using automated systems to minimize human exposure.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Monitoring: Advanced analytical techniques are employed to continuously monitor the reaction progress and ensure optimal conditions.
Efficient Purification: Industrial-scale purification methods, such as distillation and crystallization, are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyl diaminophosphorylcarbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions include:
Phosphoric Acid Derivatives: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Carbamates: From substitution reactions.
Scientific Research Applications
Isopropyl diaminophosphorylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which isopropyl diaminophosphorylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s phosphoryl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the phosphoryl group.
Diaminophosphoryl Chloride: A precursor in the synthesis of isopropyl diaminophosphorylcarbamate.
Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.
Uniqueness
This compound is unique due to its combination of an isopropyl group and a diaminophosphoryl group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
298692-41-8 |
|---|---|
Molecular Formula |
C4H12N3O3P |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
propan-2-yl N-diaminophosphorylcarbamate |
InChI |
InChI=1S/C4H12N3O3P/c1-3(2)10-4(8)7-11(5,6)9/h3H,1-2H3,(H5,5,6,7,8,9) |
InChI Key |
ZARZBWDSUPTESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NP(=O)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
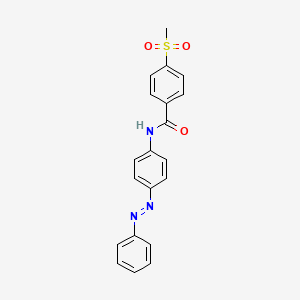
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
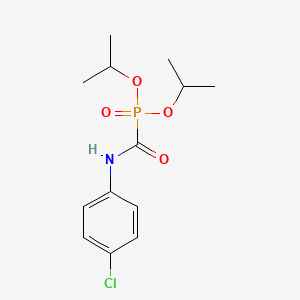

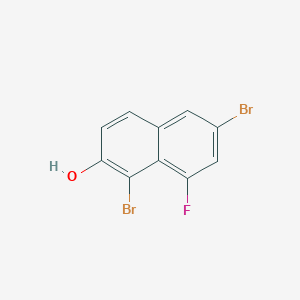
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
